Iron lithium oxide (LiFeO2, CAS 12022-46-7) is a transition metal oxide primarily utilized as a high-capacity cathode material and functional precursor in lithium-ion battery (LIB) technologies. Characterized by a theoretical specific capacity of approximately 282 mAh/g, it offers a significantly higher charge storage ceiling than traditional lithium cobalt oxide (LiCoO2) or lithium iron phosphate (LiFePO4) [1]. Procured in various polymorphic states—most notably the electrochemically active α-LiFeO2 disordered rock-salt phase—the compound is valued for its reliance on earth-abundant iron, which eliminates the supply chain volatility and toxicity associated with cobalt-based cathodes [2]. In industrial and advanced laboratory settings, nanoscale LiFeO2 is prioritized for its enhanced lithium-ion diffusion kinetics, high thermal stability, and compatibility with low-temperature solid-state or hydrothermal synthesis routes[3].
Substituting phase-pure α-LiFeO2 with generic iron oxides (e.g., Fe2O3), bulk LiFeO2, or other polyanionic iron compounds (like LiFePO4) critically compromises electrochemical performance and process compatibility. Bulk or γ-phase LiFeO2 exhibits severe kinetic limitations, often yielding practical capacities below 80 mAh/g due to restricted Li-ion diffusion pathways, whereas properly synthesized nanoscale α-LiFeO2 can deliver initial capacities exceeding 115–200 mAh/g [1]. Furthermore, attempting to substitute LiFeO2 with traditional LiCoO2 introduces severe thermal vulnerabilities; LiCoO2 is prone to oxygen release and thermal runaway at elevated temperatures (~200 °C), whereas the Fe-O bonds in LiFeO2 provide a significantly more negative Gibbs free energy of formation, ensuring superior thermodynamic stability during cycling [2]. Consequently, buyers must specify the exact polymorph and particle size of LiFeO2 to ensure viability in high-energy-density and safety-critical battery formulations [3].
Thermal stability is a primary procurement driver for EV battery materials. LiFeO2 demonstrates a significantly more stable thermodynamic profile compared to traditional LiCoO2. Calculations of the standard free energies of formation show that LiFeO2 achieves -154.18 kcal/mol, whereas LiCoO2 sits at -131.62 kcal/mol [1]. This deeper thermodynamic well prevents the catastrophic oxygen release typically observed in LiCoO2 at temperatures around 200 °C[2].
| Evidence Dimension | Gibbs free energy of formation (ΔG_f) |
| Target Compound Data | -154.18 kcal/mol (LiFeO2) |
| Comparator Or Baseline | -131.62 kcal/mol (LiCoO2) |
| Quantified Difference | LiFeO2 is 22.56 kcal/mol more thermodynamically stable. |
| Conditions | Calculated standard free energies of formation for layered oxide cathode materials. |
Superior thermodynamic stability prevents oxygen evolution and thermal runaway at high operating temperatures, making it critical for safety-focused EV battery procurement.
For R&D teams targeting next-generation energy densities, LiFeO2 offers a substantially higher theoretical ceiling than current commercial benchmarks. The theoretical specific capacity of LiFeO2 is 282 mAh/g, which significantly outpaces both lithium iron phosphate (LiFePO4, 170 mAh/g) and the practical limits of lithium cobalt oxide (LiCoO2, ~140 mAh/g) [1]. While unlocking this full capacity requires nanoscale engineering, the baseline potential makes it a superior candidate for high-capacity cobalt-free cathode development[2].
| Evidence Dimension | Theoretical specific capacity |
| Target Compound Data | 282 mAh/g (LiFeO2) |
| Comparator Or Baseline | 170 mAh/g (LiFePO4) and ~140 mAh/g (practical, LiCoO2) |
| Quantified Difference | ~65% higher theoretical capacity than LiFePO4. |
| Conditions | Standard electrochemical evaluation of cathode material theoretical limits. |
Justifies the R&D investment in nanostructured LiFeO2 to unlock higher energy densities than currently possible with commercial LFP or LCO cathodes.
The procurement of LiFeO2 must strictly account for particle size, as bulk variants are largely electrochemically inactive. Studies comparing O3-type LiFeO2 synthesized via ion exchange demonstrate that reducing the particle size from 400 nm to 40 nm increases the initial discharge capacity from 80 mAh/g to 115 mAh/g [1]. This 43.7% improvement highlights the necessity of specifying nanoscale dimensions to facilitate adequate lithium-ion diffusion within the disordered rock-salt structure [2].
| Evidence Dimension | Initial discharge capacity |
| Target Compound Data | 115 mAh/g (40 nm O3-LiFeO2) |
| Comparator Or Baseline | 80 mAh/g (400 nm O3-LiFeO2) |
| Quantified Difference | 43.7% increase in discharge capacity via downsizing. |
| Conditions | Synthesized via ion exchange from α-NaFeO2, tested in lithium half-cells. |
Dictates procurement specifications, proving that buyers must source nanoscale (<50 nm) LiFeO2 rather than bulk powders to achieve viable electrochemical activity.
Beyond direct cathode use, LiFeO2 functions as a highly reactive intermediate in high-temperature processes. During the carbonation of Li5FeO4 (a pre-lithiation additive), LiFeO2 is produced and subsequently reacts reversibly with CO2 between 350 °C and 530 °C to form Li2CO3 and Fe2O3 [1]. This reversible reactivity is unique compared to stable polyanions like LiFePO4, allowing LiFeO2 to be utilized in specialized thermochemical CO2 capture systems or as a controlled intermediate in advanced battery material synthesis [2].
| Evidence Dimension | Reversible carbonation reaction window |
| Target Compound Data | Reversibly reacts with CO2 between 350 °C and 530 °C. |
| Comparator Or Baseline | Standard stable cathodes (e.g., LFP) which lack this reversible intermediate reactivity. |
| Quantified Difference | Specific reversible reactivity window at 350–530 °C. |
| Conditions | Time-resolved in situ high-temperature synchrotron X-ray diffraction. |
Enables the use of LiFeO2 as an intermediate in the synthesis of Li5FeO4 pre-lithiation additives or as a functional material in high-temperature CO2 capture systems.
Directly supported by its high theoretical capacity (282 mAh/g) and superior thermodynamic stability (-154.18 kcal/mol), LiFeO2 is an ideal candidate for next-generation EV battery development. It is selected over LiCoO2 in research focusing on eliminating toxic, expensive cobalt while maintaining a high charge storage ceiling and preventing thermal runaway at elevated temperatures [1].
Leveraging its specific thermal reactivity, LiFeO2 serves as a critical intermediate and byproduct in the synthesis and carbonation of Li5FeO4. Procurement of LiFeO2 is relevant for industrial processes designing high-capacity pre-lithiation additives used to compensate for first-cycle irreversible capacity loss in silicon-anode batteries[2].
Because bulk LiFeO2 suffers from poor Li-ion diffusion, the procurement of nanosized (<50 nm) α-LiFeO2 is specifically applied in advanced electrode formulations. These nanoscale powders are often coated with conductive polymers (like polypyrrole) or carbon to overcome inherent electronic conductivity limits, yielding practical capacities that significantly outperform bulk alternatives [3].